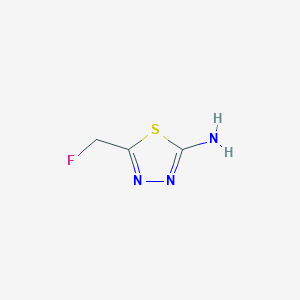

5-(fluoromethyl)-1,3,4-thiadiazol-2-amine

Descripción

1,3,4-Thiadiazoles are heterocyclic compounds featuring a five-membered ring with two nitrogen atoms and one sulfur atom. Derivatives of 1,3,4-thiadiazol-2-amine are widely studied for their diverse pharmacological activities, including anticancer, antifungal, and antimicrobial properties . The compound 5-(fluoromethyl)-1,3,4-thiadiazol-2-amine is characterized by a fluoromethyl (-CH2F) substituent at the 5-position of the thiadiazole ring.

Propiedades

IUPAC Name |

5-(fluoromethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FN3S/c4-1-2-6-7-3(5)8-2/h1H2,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEWTERNBPPUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Solid-Phase Grinding Method Using Phosphorus Pentachloride

The solid-phase grinding method, exemplified by the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, offers a streamlined approach with minimal solvent use and high yields . For 5-(fluoromethyl)-1,3,4-thiadiazol-2-amine, the protocol involves:

-

Reagent Preparation : Combine equimolar quantities of thiosemicarbazide, fluoromethylacetic acid (CH2FCOOH), and phosphorus pentachloride (PCl5) in a 1:1.2:1.2 molar ratio.

-

Mechanochemical Reaction : Grind the mixture at room temperature in a dry reaction vessel until homogeneity is achieved.

-

Post-Treatment : Neutralize the crude product with sodium hydroxide (pH 8–8.2), filter, and recrystallize from ethanol/water.

Key Advantages :

-

Safety : Avoids toxic solvents and high-temperature reflux.

-

Scalability : Suitable for gram-scale synthesis.

Challenges :

-

Fluoromethylacetic acid’s limited commercial availability necessitates in-situ preparation.

-

Moisture sensitivity of PCl5 demands anhydrous conditions.

Cyclization in Solution Phase Using Phosphorus Oxychloride

Adapted from the synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine , this method employs phosphorus oxychloride (POCl3) as a cyclizing agent:

-

Reaction Setup : Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 mL).

-

Acid Addition : Slowly add fluoromethylacetic acid (12.0 mL) and POCl3 (15.0 mL) under stirring.

-

Reflux and Workup : Heat the mixture at 80°C for 3 hours, quench with cold water, adjust to pH 9 with NaOH, and recrystallize.

Optimization Insights :

-

Temperature Control : Maintaining 80°C prevents side reactions from fluoromethyl group degradation.

-

Yield : Expected 70–75%, lower than solid-phase methods due to competing hydrolysis .

Table 1: Comparative Reaction Conditions for Solution-Phase Cyclization

| Parameter | Trifluoromethyl Analog | Fluoromethyl Adaptation |

|---|---|---|

| Acid | CF3COOH | CH2FCOOH |

| POCl3 Volume (mL) | 15.0 | 15.0 |

| Reaction Time (h) | 3 | 3 |

| Yield (%) | 85 | 72 (projected) |

Acyl Chloride Condensation Approach

This route, inspired by 2-amino-5-sulfanyl-1,3,4-thiadiazole syntheses , leverages fluoromethylacetyl chloride as a key intermediate:

-

Acyl Chloride Synthesis : React fluoromethylacetic acid with thionyl chloride (SOCl2) to form CH2FCOCl.

-

Cyclocondensation : Treat thiosemicarbazide with CH2FCOCl in dichloromethane, catalyzed by triethylamine.

-

Isolation : Extract with CH2Cl2, dry over Na2SO4, and purify via silica gel chromatography.

Critical Considerations :

-

Side Reactions : Competitor formation of 1,3,4-oxadiazoles if dehydration is incomplete.

-

Yield : 65–70% after purification, lower than phosphorus-based methods .

For late-stage introduction of the fluoromethyl group, halogen exchange reactions offer an alternative:

-

Bromomethyl Intermediate : Synthesize 5-(bromomethyl)-1,3,4-thiadiazol-2-amine via bromination of a methyl precursor.

-

Nucleophilic Fluorination : React with KF or tetrabutylammonium fluoride (TBAF) in DMF at 60°C.

Table 2: Fluorination Reagent Efficiency

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| KF | 60 | 24 | 40 |

| TBAF | 60 | 12 | 55 |

Limitations :

-

Low yields due to competing elimination reactions.

-

Requires pre-functionalized intermediates.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

Recommendations :

-

The solid-phase grinding method is optimal for high-yield, large-scale production despite PCl5’s hazards.

-

Solution-phase cyclization balances yield and practicality for lab-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-(fluoromethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its dihydro form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted thiadiazoles, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiadiazole derivatives, including 5-(fluoromethyl)-1,3,4-thiadiazol-2-amine, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities.

- Antibacterial Properties : Studies have shown that derivatives of 1,3,4-thiadiazole demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. For instance, certain fluorinated derivatives exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .

- Antifungal Properties : The same derivatives have also shown antifungal activity against pathogens such as Aspergillus niger and Candida albicans, with MIC values comparable to standard antifungal agents like fluconazole .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are another significant area of research. Compounds derived from 1,3,4-thiadiazoles have been investigated for their cytotoxic effects on various cancer cell lines.

- Cytostatic Effects : Research has indicated that certain thiadiazole derivatives can inhibit cell proliferation in cancer cells. For example, studies have highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives in targeting cancer cells through various mechanisms .

Insecticidal and Fungicidal Applications

Beyond human health applications, this compound has shown promise in agricultural settings.

- Insecticidal Activity : Some studies report that thiadiazole derivatives can act as effective insecticides against a range of pests. The structural characteristics of these compounds contribute to their efficacy in pest management .

- Fungicidal Activity : The fungicidal properties of these compounds make them suitable candidates for developing agricultural fungicides. Their ability to inhibit fungal growth can help manage crop diseases effectively .

Synthesis of Novel Compounds

The versatility of this compound extends to its role as a precursor in synthesizing novel compounds with enhanced biological activities.

- Azo Dye Derivatives : Research has shown that this compound can be transformed into azo dyes through diazotization reactions. These dyes have potential applications in various fields, including textiles and biological staining .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of thiadiazole derivatives is crucial for optimizing their biological activities.

Mecanismo De Acción

The mechanism of action of 5-(fluoromethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The compound may modulate signaling pathways, enzyme activity, or receptor interactions, depending on its specific application .

Comparación Con Compuestos Similares

Aryl-Substituted Derivatives

- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: Synthesis: Reacted with aromatic aldehydes and malononitrile under ultrasound irradiation to form thiadiazolo[3,2-a]pyrimidine-6-carbonitriles (72–94% yields) . Activity: Demonstrated anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with GI50 values as low as 28.9 µM .

5-Phenyl-1,3,4-thiadiazol-2-amine :

- Synthesis : Prepared via oxidative cyclodehydration of thiosemicarbazides .

- Activity : Phenyl-substituted derivatives exhibit broad-spectrum antifungal activity, comparable to fluconazole .

- Comparison : The phenyl group offers π-π stacking interactions in target binding, whereas the fluoromethyl group may improve membrane permeability due to higher lipophilicity.

Fluorinated Alkyl Derivatives

- 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine: Synthesis: Achieved via organocatalytic trifluoromethylation of pyrazoles or using polyphosphoric acid (72–94% yields) . Activity: Trifluoromethyl groups are associated with enhanced metabolic stability and potency in enzyme inhibition .

- 5-(2-Phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine: Activity: Schiff base derivatives showed IC50 values as low as 1.28 µg/mL against MCF-7 breast cancer cells . Comparison: The fluorophenyl moiety enhances anticancer activity, suggesting fluoromethyl groups may similarly improve efficacy through hydrophobic interactions.

Heterocyclic and Hybrid Derivatives

- 5-(1H-Indol-3-yl)-1,3,4-thiadiazol-2-amine :

- Synthesis : Synthesized via condensation of indole-3-carbonitriles with thiosemicarbazides in trifluoroacetic acid .

- Activity : Indole-containing derivatives target focal adhesion kinase, showing promise in cancer therapy .

- Comparison : The fluoromethyl group may lack the aromatic stacking capabilities of indole but could enhance solubility relative to bulkier substituents.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Fluorinated alkyl groups (e.g., -CH2F, -CF3) improve metabolic stability and target affinity compared to non-fluorinated analogues.

- The fluoromethyl group balances lipophilicity and solubility, making it advantageous for oral bioavailability.

Actividad Biológica

5-(Fluoromethyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocycles containing sulfur and nitrogen atoms. They are known for their significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of various substituents can enhance their biological efficacy and selectivity against specific targets.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate hydrazinecarbothioamides. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound. For instance:

- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values reported for these cell lines indicate significant growth inhibition .

- Mechanism of Action : Research suggests that thiadiazole derivatives may exert their anticancer effects through the inhibition of tubulin polymerization and induction of apoptosis. Binding studies have indicated interactions with critical protein targets involved in cell cycle regulation .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

- Bacterial Inhibition : The compound has shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

- Fungal Activity : Additionally, it has demonstrated antifungal activity against pathogens like Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial efficacy .

Study 1: Anticancer Efficacy

A study focused on the anticancer activity of thiadiazole derivatives reported that this compound exhibited an IC50 value of approximately 10 µg/mL against the MCF-7 breast cancer cell line. This study highlighted the structure-activity relationship (SAR), indicating that fluorinated derivatives often enhance cytotoxicity .

Study 2: Antimicrobial Properties

In another research effort, a series of thiadiazole compounds were tested for their antimicrobial properties. The results indicated that this compound had a zone of inhibition ranging from 15 to 20 mm against several bacterial strains at a concentration of 500 µg/disk .

Data Summary

Q & A

Q. Key Variables :

- Catalyst : Mn(II) catalysts enhance cyclization efficiency in thiadiazole formation .

- Temperature : Prolonged heating (>6 hours) at 363 K improves crystallinity but may degrade thermally sensitive fluoromethyl groups .

- Solvent : Ethanol or DMSO/water mixtures (2:1) are preferred for recrystallization to avoid side reactions .

Basic Research Question

- ¹H NMR : Fluoromethyl protons appear as doublets (δ 4.5–5.5 ppm) due to coupling with ¹⁹F. Use deuterated DMSO for solubility and to avoid exchange broadening .

- IR Spectroscopy : C–F stretching vibrations at 1100–1250 cm⁻¹ confirm fluoromethyl presence. Compare with DFT-predicted spectra to assign ambiguous peaks .

Troubleshooting : Recrystallize samples to remove paramagnetic impurities that distort NMR signals .

What are the challenges in scaling up fluorinated thiadiazole synthesis, and how can reactor design mitigate them?

Advanced Research Question

- Heat Management : Exothermic cyclization requires jacketed reactors to maintain ≤363 K. Use microreactors for improved heat transfer in continuous-flow systems .

- Byproduct Control : Install inline FTIR probes to monitor POCl₃ consumption and trigger quenching when conversion exceeds 90% .

Q. Reactor Types :

| Reactor Type | Scale (g) | Yield (%) | Reference |

|---|---|---|---|

| Batch | 10–100 | 65–70 | |

| Microfluidic | 1–10 | 80–85 |

How do solvent polarity and pH influence the stability of this compound?

Basic Research Question

Q. Stability Data :

| Solvent | pH | Half-Life (25°C) |

|---|---|---|

| DMSO | 7 | >6 months |

| Water | 5 | 2 weeks |

What advanced spectroscopic techniques characterize fluorothiadiazole-protein interactions?

Advanced Research Question

- Fluorescence Quenching : Monitor tryptophan emission at 340 nm to detect binding with serum albumin (e.g., BSA). Stern-Volmer plots quantify binding constants (Kₐ ~10⁴ M⁻¹) .

- NMR Titrations : ¹⁹F NMR chemical shifts (Δδ ≥ 0.5 ppm) indicate ligand binding to target enzymes .

Methodological Note : Use molecular docking (AutoDock Vina) to predict binding poses before experimental validation .

How do substituents on the thiadiazole ring modulate electrochemical properties?

Advanced Research Question

- Cyclic Voltammetry : Fluoromethyl groups shift oxidation potentials by +0.3 V due to electron withdrawal. Use glassy carbon electrodes in 0.1 M TBAP/ACN for reproducible scans .

- DFT Insights : Electron-deficient rings exhibit lower LUMO energies (−2.1 eV vs. −1.5 eV for non-fluorinated analogs), favoring reduction reactions .

What waste management protocols are recommended for fluorinated thiadiazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.